

An In-depth Technical Guide to N-Allylacetamide (CAS: 692-33-1)

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Compound of Interest

Compound Name: *N-Allylacetamide*

Cat. No.: *B1619842*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and characterization of **N-Allylacetamide**. The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound as an intermediate or building block in their work.

Physicochemical Properties

N-Allylacetamide is a versatile organic compound with a range of applications in chemical synthesis.^[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **N-Allylacetamide**

Property	Value	Reference
CAS Number	692-33-1	[2]
Molecular Formula	C ₅ H ₉ NO	[2]
Molecular Weight	99.13 g/mol	[2]
IUPAC Name	N-prop-2-enylacetamide	[2]
Appearance	Colorless liquid	[1]
Boiling Point	227.3 °C at 760 mmHg	[3]
97-102 °C at 14 Torr	[1]	
Melting Point	64-65 °C	[1]
Density	0.884 g/cm ³	[3]
~1.4582 g/cm ³ at 23 °C	[1]	
Flash Point	119.3 °C	[3]
XLogP3	0.2	[2]

Synthesis Protocols

N-Allylacetamide can be synthesized through various methods, with the most common being the acylation of allylamine with acetic anhydride.[1][4] It serves as a key intermediate in the synthesis of melatonin.[5][6]

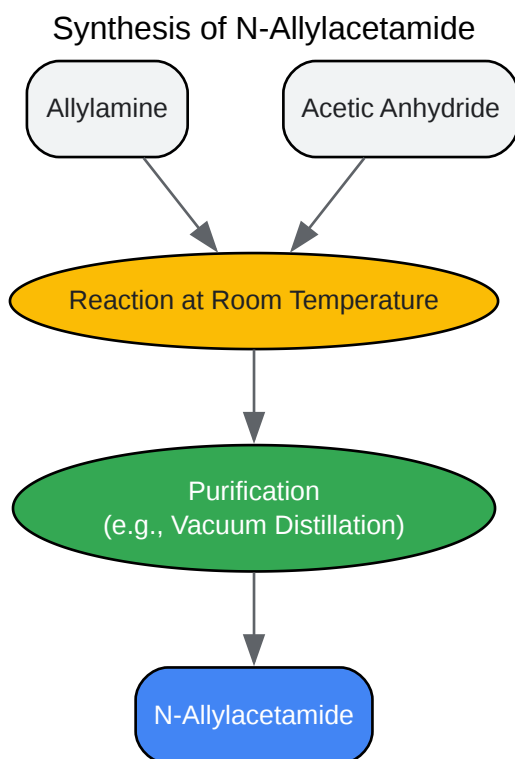
Synthesis of N-Allylacetamide from Allylamine and Acetic Anhydride

This method involves the nucleophilic attack of allylamine on the carbonyl carbon of acetic anhydride, proceeding through an addition-elimination mechanism to yield **N-allylacetamide** and acetic acid as a byproduct.[1]

Experimental Protocol:

- Materials:

- Allylamine
- Acetic anhydride
- Appropriate solvent (e.g., a suitable organic solvent or neat)
- Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, condenser)
- Purification apparatus (distillation or chromatography equipment)
- Procedure:
 - In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place allylamine.
 - Slowly add acetic anhydride to the stirred allylamine. The reaction is typically exothermic, and cooling may be required to maintain a controlled temperature.
 - After the addition is complete, continue stirring the reaction mixture at room temperature. The reaction is generally allowed to proceed for several hours (e.g., 20 hours) to ensure completion.^[1]
 - Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).
 - Upon completion, the crude **N-allylacetamide** can be purified. If necessary, neutralize the acetic acid byproduct with a suitable base.
 - Purify the product by vacuum distillation or column chromatography to obtain the final, pure **N-Allylacetamide**.^[4] Expected yields are typically in the range of 85-95%.^[1]



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Synthesis of **N-Allylacetamide** Workflow

Synthesis of Melatonin from N-Allylacetamide

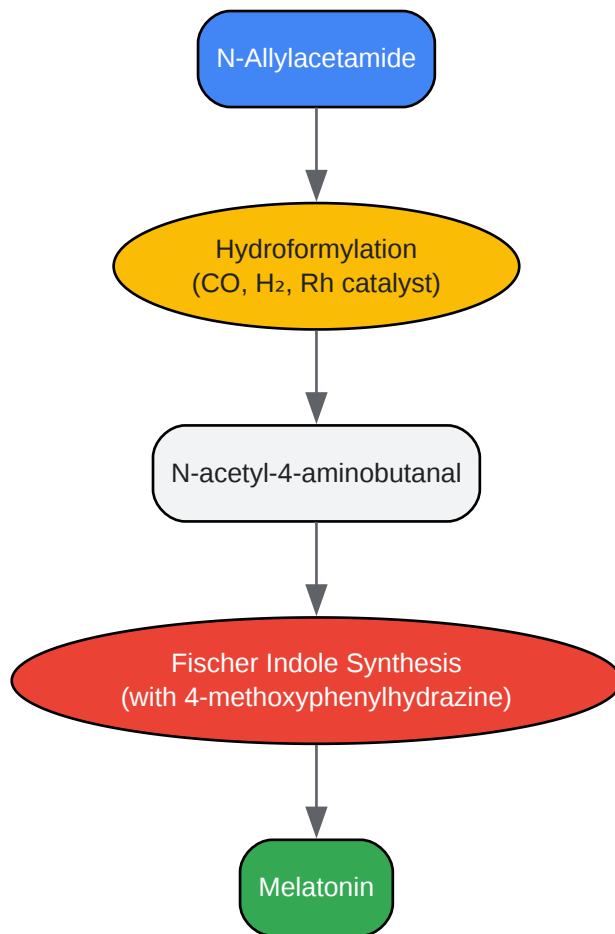
N-Allylacetamide is a precursor in a two-step synthesis of melatonin, which involves hydroformylation followed by a Fischer indole synthesis.[1][6]

Experimental Protocol:

- Step 1: Hydroformylation of **N-Allylacetamide**
 - In a suitable reaction vessel, dissolve **N-Allylacetamide** in an appropriate solvent system (e.g., an inverted two-phase toluene/water system).[5]
 - Add a rhodium catalyst, such as $\text{Rh}(\text{acac})(\text{CO})_2$ with a Xantphos ligand.[5]
 - Pressurize the vessel with a mixture of carbon monoxide (CO) and hydrogen (H_2) gas.

- Heat the reaction mixture to the desired temperature (e.g., 90°C) and maintain it for the required duration.[5]
- After the reaction, the resulting product, N-acetyl-4-aminobutanal, will be in the aqueous phase.[6]
- Step 2: Fischer Indole Synthesis to Melatonin
 - To the aqueous solution containing N-acetyl-4-aminobutanal, add 4-methoxyphenylhydrazine.
 - The subsequent hydrazone formation and Fischer-indole synthesis can be carried out in a one-pot manner.[5]
 - The reaction may require acidic conditions and heating.
 - Upon completion, extract the melatonin from the reaction mixture using a suitable organic solvent.
 - Purify the extracted melatonin using standard techniques such as crystallization or chromatography.

Synthesis of Melatonin from N-Allylacetamide

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Melatonin Synthesis Workflow

Spectroscopic and Chromatographic Data

The identity and purity of **N-Allylacetamide** are confirmed through various analytical techniques.

Table 2: Spectroscopic and Chromatographic Data for **N-Allylacetamide**

Technique	Data	Reference
^1H NMR	See Table 3	[7] [8]
^{13}C NMR	See Table 4	[9] [10]
FTIR (cm^{-1})	See Table 5	[11] [12]
Mass Spec. (GC-MS)	See Table 6	[2] [13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: ^1H NMR Data for **N-Allylacetamide**

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~5.8	m	1H	-CH=CH ₂
~5.1	m	2H	-CH=CH ₂
~3.8	t	2H	-CH ₂ -NH-
~2.0	s	3H	-C(O)CH ₃
~5.6	br s	1H	-NH-

Table 4: ^{13}C NMR Data for **N-Allylacetamide**

Chemical Shift (ppm)	Assignment
~170	C=O
~134	-CH=CH ₂
~116	-CH=CH ₂
~42	-CH ₂ -NH-
~23	-C(O)CH ₃

Experimental Protocol for NMR:

- Sample Preparation: Dissolve a small amount of **N-Allylacetamide** in a suitable deuterated solvent, such as chloroform-d (CDCl_3).
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a standard frequency (e.g., 300 MHz for ^1H NMR).[\[14\]](#)
- Data Analysis: Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS, or residual solvent peaks).[\[7\]](#)

Fourier-Transform Infrared (FTIR) Spectroscopy

Table 5: Key FTIR Absorption Bands for **N-Allylacetamide**

Wavenumber (cm^{-1})	Functional Group
~3300	N-H stretch
~3080	=C-H stretch
~1650	C=O stretch (Amide I)
~1550	N-H bend (Amide II)
~1640, 990, 920	C=C stretch and bends

Experimental Protocol for FTIR:

- Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of **N-Allylacetamide** with dry potassium bromide and pressing it into a transparent disk.[\[12\]](#) Alternatively, for liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Record the FTIR spectrum using a standard FTIR spectrometer.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Table 6: Mass Spectrometry Data for **N-Allylacetamide**

m/z	Interpretation
99	$[M]^+$ (Molecular Ion)
58	$[CH_2=CHCH_2NH_2]^+$
43	$[CH_3CO]^+$
41	$[CH_2=CHCH_2]^+$

Experimental Protocol for GC-MS:

- Sample Preparation: Dissolve a dilute solution of **N-Allylacetamide** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- GC Conditions: Use a temperature program to separate the components of the sample. Helium is typically used as the carrier gas.[\[13\]](#)
- MS Conditions: Use electron ionization (EI) as the ionization source. Acquire mass spectra over a suitable mass range (e.g., m/z 30-200).
- Data Analysis: Identify the peak corresponding to **N-Allylacetamide** based on its retention time and compare its mass spectrum with a reference library or interpret the fragmentation pattern.[\[2\]](#)

Safety and Handling

N-Allylacetamide should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

GHS Hazard Statements:[\[2\]](#)

- H302: Harmful if swallowed.
- H315: Causes skin irritation.

- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

- Wear protective gloves, clothing, and eye/face protection.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications in Research and Development

N-Allylacetamide is a valuable building block in organic synthesis with several applications:

- **Pharmaceutical Synthesis:** It is a key intermediate in the synthesis of melatonin, a hormone that regulates sleep-wake cycles.[1][5]
- **Polymer Chemistry:** The allyl group allows for polymerization and copolymerization to create novel materials.
- **Agrochemicals:** It can be used in the development of new agrochemicals.
- **Organic Synthesis:** The double bond and amide functionality provide reactive sites for various chemical transformations, including hydroformylation, arylation cyclization, and other carbonylative reactions.[1]

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